1-[4-(3-Tert-butyl-4-oxidanyl-phenoxy)phenyl]ethanone
CAS No.:
Cat. No.: VC16663300
Molecular Formula: C18H20O3
Molecular Weight: 284.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H20O3 |
|---|---|
| Molecular Weight | 284.3 g/mol |
| IUPAC Name | 1-[4-(3-tert-butyl-4-hydroxyphenoxy)phenyl]ethanone |
| Standard InChI | InChI=1S/C18H20O3/c1-12(19)13-5-7-14(8-6-13)21-15-9-10-17(20)16(11-15)18(2,3)4/h5-11,20H,1-4H3 |
| Standard InChI Key | WSVZSZVSZTYTCC-UHFFFAOYSA-N |
| Canonical SMILES | CC(=O)C1=CC=C(C=C1)OC2=CC(=C(C=C2)O)C(C)(C)C |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Nomenclature
1-[4-(3-Tert-butyl-4-oxidanyl-phenoxy)phenyl]ethanone, with the IUPAC name 1-[4-(3-tert-butyl-4-hydroxyphenoxy)phenyl]ethanone, is a diaryl ketone derivative. Its molecular formula is C₁₈H₂₀O₃, and it has a molecular weight of 284.3 g/mol. The structure consists of two aromatic rings connected by an ether linkage (phenoxy group), with one ring bearing a tert-butyl substituent and a hydroxyl group at the 3- and 4-positions, respectively. The acetyl group (-COCH₃) on the second phenyl ring completes the ketone functionality .
Table 1: Key Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₈H₂₀O₃ | |
| Molecular Weight | 284.3 g/mol | |
| IUPAC Name | 1-[4-(3-tert-butyl-4-hydroxyphenoxy)phenyl]ethanone | |
| Canonical SMILES | CC(=O)C1=CC=C(C=C1)OC2=CC(=C(C=C2)O)C(C)(C)C | |
| PubChem CID | 155926635 |
Synthesis and Optimization Strategies
Multi-Step Organic Synthesis
The synthesis of 1-[4-(3-Tert-butyl-4-oxidanyl-phenoxy)phenyl]ethanone involves sequential coupling and oxidation reactions. A documented method begins with 3-tert-butyl-2-hydroxybenzaldehyde, which undergoes condensation with 1-(4-aminophenyl)ethanone O-ethyl-oxime in ethanol at 325 K . The reaction proceeds via Schiff base formation, followed by oxidative elimination to yield the target compound. Recrystallization from ethanol produces high-purity crystals suitable for structural analysis .
Crystallographic Insights
Single-crystal X-ray diffraction studies of related compounds, such as (E)-1-(4-(((E)-3-(tert-butyl)-2-hydroxybenzylidene)amino)phenyl)ethan-1-one oxime, reveal monoclinic crystal systems with space group P2₁ . These findings suggest that the tert-butyl and hydroxyl groups in 1-[4-(3-Tert-butyl-4-oxidanyl-phenoxy)phenyl]ethanone likely induce similar packing arrangements, stabilizing the lattice through van der Waals interactions and hydrogen bonds .
Functional Applications and Research Utility
Pharmaceutical Intermediates
The compound’s structural complexity positions it as a versatile intermediate in drug discovery. For example, 4'-tert-butylacetophenone—a simpler analog—is used to synthesize 2-pyridone derivatives with evaluated fluorescence properties . The hydroxyl and phenoxy groups in 1-[4-(3-Tert-butyl-4-oxidanyl-phenoxy)phenyl]ethanone may enhance binding affinity to biological targets, potentially aiding in the development of kinase inhibitors or anti-inflammatory agents .
Materials Science
In polymer chemistry, the tert-butyl group’s bulkiness can reduce chain entanglement, improving thermal stability. The acetyl group’s electron-withdrawing nature may also facilitate cross-linking in epoxy resins or polyurethanes.
Comparative Analysis with Structural Analogs
4'-tert-Butylacetophenone (C₁₂H₁₆O)
This analog lacks the hydroxyl and phenoxy groups, resulting in reduced polarity and higher volatility (boiling point: 107–108°C) . Its simpler structure makes it a cost-effective precursor for fragrance and pharmaceutical synthesis but limits its utility in applications requiring hydrogen-bonding interactions .
Table 2: Comparative Properties of 1-[4-(3-Tert-butyl-4-oxidanyl-phenoxy)phenyl]ethanone and 4'-tert-Butylacetophenone
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